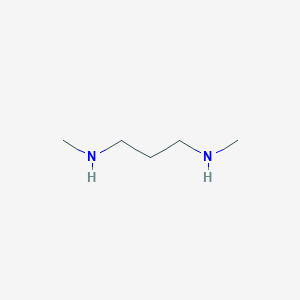

N,N'-Dimethyl-1,3-propanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-6-4-3-5-7-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUPIHHYKUEXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059398 | |

| Record name | N,N'-Dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-33-1 | |

| Record name | N,N′-Dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethyl-1,3-propylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N′-Dimethyl-1,3-propylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY959B4RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N,N'-Dimethyl-1,3-propanediamine physical and chemical properties"

An In-Depth Technical Guide to N,N'-Dimethyl-1,3-propanediamine: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound (DMAPA), a versatile diamine with significant applications in chemical synthesis and industrial processes. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and established experimental protocols associated with this compound.

Introduction and Chemical Identity

This compound, also known as N,N'-dimethyltrimethylenediamine, is a diamine featuring two secondary amine groups separated by a three-carbon chain. This structural arrangement imparts unique chemical properties, making it a valuable building block and reagent in organic synthesis.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C5H14N2 | |

| Molar Mass | 102.18 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Odor | Amine-like | |

| Boiling Point | 145 °C (293 °F; 418 K) | |

| Melting Point | -60 °C (-76 °F; 213 K) | |

| Density | 0.816 g/cm³ | |

| Solubility in water | Miscible | |

| Vapor Pressure | 4.5 mmHg at 20 °C | |

| Refractive Index (n_D^20) | 1.435 | |

| Flash Point | 38 °C (100 °F) |

Chemical Reactivity and Synthetic Utility

The presence of two secondary amine groups makes this compound a versatile nucleophile and base. Its reactivity is central to its utility in various chemical transformations.

Basicity and Nucleophilicity

With two secondary amine functionalities, DMAPA acts as a Brønsted-Lowry base, readily accepting protons. The pKa of its conjugate acid is approximately 10.7 and 8.5 for the first and second protonation, respectively. This basicity makes it a suitable acid scavenger in reactions that produce acidic byproducts.

As a nucleophile, the lone pairs on the nitrogen atoms readily attack electrophilic centers. This reactivity is harnessed in numerous synthetic applications, including the formation of amides, sulfonamides, and other nitrogen-containing compounds.

Common Synthetic Applications

-

Formation of Amides and Polyamides: DMAPA reacts with carboxylic acids, acid chlorides, and esters to form amides. When reacted with diacids or diacid chlorides, it can form polyamides, which have applications in various materials.

-

Catalysis: Due to its basic nature, it is often employed as a catalyst in various organic reactions, such as polyurethane foam production and epoxy resin curing.

-

Ligand in Coordination Chemistry: The two nitrogen atoms can chelate to metal ions, making DMAPA a useful bidentate ligand in the synthesis of coordination complexes. These complexes can have applications in catalysis and materials science.

Experimental Protocols

The following section outlines a standard laboratory procedure for a common reaction involving this compound: the synthesis of a bis-amide.

Synthesis of N,N'-(propane-1,3-diyl)bis(N-methylacetamide)

This protocol describes the acylation of this compound with acetyl chloride.

Workflow Diagram:

Figure 2: Workflow for the synthesis of N,N'-(propane-1,3-diyl)bis(N-methylacetamide).

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add acetyl chloride (2.1 eq) dropwise to the stirred solution over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure bis-amide.

Safety and Handling

This compound is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a fundamental building block in organic chemistry with a well-defined set of physical and chemical properties. Its utility as a base, nucleophile, and ligand makes it an indispensable reagent in both academic research and industrial applications. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in the laboratory.

References

-

N,N-Dimethyl-1,3-propanediamine, PubChem, National Institutes of Health, [Link]

"synthesis and purification of N,N'-Dimethyl-1,3-propanediamine"

An In-Depth Technical Guide to the Synthesis and Purification of N,N'-Dimethyl-1,3-propanediamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (NNDMPD), a key diamine intermediate in the pharmaceutical, agrochemical, and materials science sectors. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for researchers, scientists, and professionals in drug development.

Introduction to this compound (NNDMPD)

This compound (CAS No. 111-33-1) is a symmetrically substituted diamine with the chemical formula C5H14N2.[1][2] It is a colorless to light yellow liquid with a characteristic amine odor.[3] Its utility as a chemical building block stems from the presence of two secondary amine functional groups, which can participate in a variety of chemical transformations. NNDMPD is employed as a pharmaceutical intermediate, a crosslinking reagent, and a raw material in the synthesis of agrochemicals and dyes.[4][5][]

Physicochemical Properties

A summary of the key physicochemical properties of NNDMPD is presented in the table below. These parameters are critical for its handling, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C5H14N2 | [1][2] |

| Molecular Weight | 102.18 g/mol | [1][3] |

| CAS Number | 111-33-1 | [1] |

| Boiling Point | 145 °C | [1][5][7] |

| Melting Point | -78.72 °C | [1] |

| Density | 0.817 g/mL at 25 °C | [1][5][7] |

| Refractive Index (n20/D) | 1.438 | [5] |

| Flash Point | 20 °C (closed cup) | [1][8] |

| Solubility | Miscible in water | [3][5] |

Synthesis Methodologies

The synthesis of NNDMPD can be achieved through several routes, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, available starting materials, and purity requirements.

Eschweiler-Clarke Reaction: A Classic Approach to Amine Methylation

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[9][10] This reaction utilizes an excess of formaldehyde as the methyl source and formic acid as the reducing agent.[11] The reaction proceeds via reductive amination, where the amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid.[12] A key advantage of this method is that it avoids the over-alkylation to form quaternary ammonium salts, which can be a significant side reaction with other alkylating agents like methyl iodide.[11][13]

The reaction mechanism for the synthesis of NNDMPD from 1,3-propanediamine is depicted below:

Caption: Mechanism of the Eschweiler-Clarke reaction for NNDMPD synthesis.

Industrial Synthesis via Michael Addition and Hydrogenation

On an industrial scale, NNDMPD is commonly produced via a two-step process starting from acrylonitrile and dimethylamine.[14][15]

-

Michael Addition: Acrylonitrile undergoes a Michael addition with dimethylamine to yield N,N-dimethylaminopropionitrile (DMAPN). This reaction is typically carried out in a continuous process using a microchannel reactor to ensure high efficiency and conversion rates.[14]

-

Hydrogenation: The resulting DMAPN is then hydrogenated to NNDMPD. This step is often performed in a continuous hydrogenation reactor using a nickel-based catalyst, such as Raney-Ni, under elevated temperature and pressure.[14][15][16]

The overall workflow for this industrial process is illustrated below:

Caption: Industrial synthesis workflow for NNDMPD.

Experimental Protocols

Laboratory Synthesis of NNDMPD via Eschweiler-Clarke Reaction

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

1,3-Propanediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (pellets)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-propanediamine (1.0 mol).

-

With stirring, slowly add formic acid (2.5 mol) to the flask. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

-

After the addition of formic acid is complete, slowly add formaldehyde solution (2.2 mol).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed.

-

After cooling to room temperature, carefully make the solution basic (pH > 12) by the slow addition of sodium hydroxide pellets. This step should be performed in an ice bath to control the exotherm.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude NNDMPD.

Purification by Fractional Distillation

The crude NNDMPD obtained from the synthesis is purified by fractional distillation under atmospheric pressure.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Charge the distillation flask with the crude NNDMPD.

-

Heat the flask gently.

-

Discard any initial low-boiling fractions.

-

Collect the fraction boiling at approximately 145 °C. This is the purified NNDMPD.

-

Monitor the purity of the collected fractions using gas chromatography or NMR spectroscopy.

Analytical Characterization

The identity and purity of the synthesized NNDMPD should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the methyl groups, the methylene groups adjacent to the nitrogen atoms, and the central methylene group.[3]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

IR Spectroscopy: Characteristic absorptions for N-H stretching (if any primary amine is present as an impurity), C-H stretching, N-H bending, and C-N stretching are expected.[3]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor.[7][17] It is harmful if swallowed and toxic in contact with skin.[17] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[7][17]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.[18] If swallowed, do not induce vomiting and seek immediate medical attention.[7]

References

-

N,N′-Dimethyl-1,3-propanediamine - Wikipedia. (URL: [Link])

-

Eschweiler–Clarke reaction - Grokipedia. (URL: [Link])

-

Eschweiler-Clarke Reaction - J&K Scientific LLC. (URL: [Link])

-

Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (URL: [Link])

-

Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (URL: [Link])

-

Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google P

-

This compound | C5H14N2 | CID 66978 - PubChem. (URL: [Link])

-

Reductive Amination | Synthesis of Amines - YouTube. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 5. This compound | 111-33-1 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. N,N′-二甲基-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. mdpi.com [mdpi.com]

- 14. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 15. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 16. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 17. tcichemicals.com [tcichemicals.com]

- 18. echemi.com [echemi.com]

"N,N'-Dimethyl-1,3-propanediamine spectral data (NMR, IR, Mass Spec)"

An In-depth Technical Guide to the Spectral Analysis of N,N-Dimethyl-1,3-propanediamine

Abstract

N,N-Dimethyl-1,3-propanediamine (CAS No. 109-55-7), a versatile aliphatic diamine, is a critical intermediate in the synthesis of a wide range of industrial and pharmaceutical products, including surfactants, epoxy resin hardeners, and corrosion inhibitors.[1] Its utility is derived from the distinct reactivity of its primary and tertiary amine functional groups. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and research applications. This guide provides a comprehensive analysis of the spectral data of N,N-Dimethyl-1,3-propanediamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed molecular fingerprint. As a self-validating system, the data from each technique corroborates the others, offering a holistic and trustworthy structural elucidation.

Molecular Structure and Spectroscopic Assignment Framework

The structure of N,N-Dimethyl-1,3-propanediamine (C₅H₁₄N₂) features a three-carbon (propyl) chain linking a primary amine (-NH₂) at one terminus and a tertiary dimethylamine (-N(CH₃)₂) at the other.[2] This asymmetric arrangement results in five unique carbon environments and five distinct sets of protons, which form the basis of our spectroscopic analysis.

Caption: Molecular structure of N,N-Dimethyl-1,3-propanediamine with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For amines, the electronegative nitrogen atom deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[3]

Experimental Protocol: NMR Sample Preparation

A standard protocol for acquiring high-resolution NMR spectra involves the following steps:

-

Sample Preparation: Dissolve 5-25 mg of N,N-Dimethyl-1,3-propanediamine in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample (20-100 mg) is often required.[1]

-

Deuterium Exchange (Optional for ¹H NMR): To confirm the identity of the labile N-H protons, a "D₂O shake" can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the tube, the sample is shaken, and the spectrum is re-acquired. The exchange of N-H for N-D results in the disappearance of the N-H signal from the spectrum.[4]

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds for ¹H NMR.[1] For ¹³C NMR, a proton-decoupled experiment is standard.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by five distinct signals. The protons on carbons adjacent to nitrogen (α-protons) are deshielded and appear downfield.[3] The labile primary amine protons typically appear as a broad signal that does not couple with adjacent protons due to rapid chemical exchange.[3]

Table 1: Expected ¹H NMR Spectral Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -N(CH ₃)₂ | ~2.21 | Singlet (s) | 6H | Protons on two equivalent methyl groups attached to the tertiary nitrogen. |

| -N-CH ₂- (C1) | ~2.32 | Triplet (t) | 2H | α-protons to the tertiary amine, deshielded. Coupled to C2 protons. |

| -CH₂-CH ₂-CH₂- (C2) | ~1.65 | Quintet (p) | 2H | β-protons, less deshielded than α-protons. Coupled to C1 and C3 protons. |

| -CH ₂-NH₂ (C3) | ~2.68 | Triplet (t) | 2H | α-protons to the primary amine, deshielded. Coupled to C2 protons. |

| -NH ₂ | 0.5 - 5.0 (variable) | Broad Singlet (br s) | 2H | Labile protons of the primary amine; signal is broad and its position is concentration-dependent.[3] |

Note: Specific chemical shift values are predictive based on typical ranges for aliphatic amines.[3][5][6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each chemically unique carbon atom. The deshielding effect of nitrogen is more pronounced in ¹³C NMR, with carbons directly bonded to nitrogen appearing significantly downfield compared to simple alkanes.[3][4]

Table 2: Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -N(C H₃)₂ (C4/C5) | ~45.5 | Methyl carbons attached to the tertiary nitrogen. |

| -N-C H₂- (C1) | ~57.2 | α-carbon to the tertiary amine. |

| -CH₂-C H₂-CH₂- (C2) | ~29.5 | Central methylene carbon, least affected by the nitrogen atoms. |

| -C H₂-NH₂ (C3) | ~41.8 | α-carbon to the primary amine. |

Note: Chemical shift values are predictive based on typical ranges for aliphatic amines. Carbons attached to nitrogen typically appear in the 30-60 ppm range.[3][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[1] For N,N-Dimethyl-1,3-propanediamine, the key is to identify the signatures of the primary amine in the presence of the tertiary amine and the aliphatic backbone.

Experimental Protocol: Acquiring a Liquid Film IR Spectrum

-

Sample Application: Place one drop of the neat (undiluted) liquid sample onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1]

-

Film Formation: Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Data Acquisition: Mount the plates in the spectrometer's sample holder and record the spectrum, typically over a range of 4000–400 cm⁻¹.[1]

IR Spectral Interpretation

The IR spectrum provides clear, confirmatory evidence for the primary amine and the aliphatic structure. A primary amine is characterized by a pair of N-H stretching bands, whereas a tertiary amine has none.[4]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Causality |

|---|---|---|---|

| 3350 - 3250 (two bands) | Medium | N-H Asymmetric & Symmetric Stretch | These two distinct peaks are a definitive signature of a primary amine (-NH₂).[4][8] |

| 2950 - 2800 | Strong | C-H Aliphatic Stretch | Characteristic of the sp³ C-H bonds in the methyl and methylene groups. |

| ~1600 | Medium | N-H Bend (Scissoring) | This bending vibration is also characteristic of a primary amine. |

| 1250 - 1020 | Medium-Weak | C-N Stretch | Corresponds to the stretching of the carbon-nitrogen single bonds in the molecule.[8] |

| 910 - 665 | Strong, Broad | N-H Wag | This out-of-plane bending vibration is another feature of primary and secondary amines. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information through controlled fragmentation of the molecule. For amines, two principles are key: the Nitrogen Rule and α-cleavage .

-

The Nitrogen Rule: An organic molecule containing an even number of nitrogen atoms will have an even nominal molecular weight. N,N-Dimethyl-1,3-propanediamine has two nitrogen atoms, and its molecular weight is 102.18 g/mol , consistent with this rule.[2][9]

-

α-Cleavage: This is the most common fragmentation pathway for amines. It involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[10][11] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[9]

Fragmentation Analysis

Upon electron ionization (EI), N,N-Dimethyl-1,3-propanediamine forms a molecular ion (M⁺˙) at m/z 102. This ion is energetically unstable and undergoes α-cleavage at one of two sites.

Caption: Primary α-cleavage fragmentation pathways for N,N-Dimethyl-1,3-propanediamine.

The cleavage adjacent to the tertiary amine is highly favored because it results in a more substituted, and therefore more stable, tertiary iminium cation. This explains why the fragment at m/z 58 is the most abundant ion (the base peak) in the spectrum.[12]

Table 4: Major Ions in the Electron Ionization Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment Ion | Formation Mechanism |

|---|---|---|---|

| 102 | Low | [C₅H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 58 | 100% (Base Peak) | [(CH₃)₂N=CH₂]⁺ | α-Cleavage: Loss of •CH₂CH₂NH₂ radical from M⁺˙. |

| 44 | Moderate | [CH₃NH=CH₂]⁺ | Possible rearrangement and fragmentation product. |

| 30 | Moderate | [CH₂=NH₂]⁺ | α-Cleavage: Loss of (CH₃)₂NCH₂CH₂• radical from M⁺˙. |

Data interpreted from the NIST Mass Spectrum for N,N-Dimethyl-1,3-propanediamine.[12]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and internally consistent structural elucidation of N,N-Dimethyl-1,3-propanediamine. ¹H and ¹³C NMR define the unique carbon-hydrogen framework, IR spectroscopy confirms the presence of the primary amine and aliphatic functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns dominated by α-cleavage. These spectral data collectively serve as a definitive reference for researchers, scientists, and drug development professionals engaged in the use or synthesis of this important chemical intermediate.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook (Mass Spectrum). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wikieducator.org [wikieducator.org]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Research Applications of N,N'-Dimethyl-1,3-propanediamine (CAS No. 111-33-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyl-1,3-propanediamine (DMAPA), registered under CAS number 111-33-1, is a versatile aliphatic diamine that serves as a critical building block and functional reagent in a multitude of research and industrial applications. Characterized by two secondary amine groups separated by a flexible three-carbon propyl chain, its unique structure imparts a combination of basicity, nucleophilicity, and chelating ability. This technical guide provides an in-depth exploration of the core research applications of DMAPA, moving beyond a simple listing of uses to a detailed analysis of the chemical principles and experimental methodologies that underpin its utility. We will delve into its pivotal role as a chemical intermediate in the synthesis of surfactants, agrochemicals, and pharmaceuticals; its function as a catalyst in key organic transformations; and its application as a curing agent for epoxy resins. This document is designed to serve as a comprehensive resource for scientists and professionals, offering field-proven insights and detailed protocols to facilitate innovation and practical application.

Compound Profile and Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic ammoniacal odor. Its bifunctional nature, possessing two secondary amine groups, is central to its reactivity and wide-ranging applications.[1]

| Property | Value | Reference(s) |

| CAS Number | 111-33-1 | [2] |

| Molecular Formula | C₅H₁₄N₂ | [3] |

| Molecular Weight | 102.18 g/mol | [3] |

| Boiling Point | 145 °C | [2] |

| Melting Point | -78.72 °C | [2] |

| Density | 0.817 g/mL at 25 °C | [2] |

| Flash Point | 20 °C (closed cup) | [2] |

| Solubility | Miscible in water and various organic solvents. | [1] |

The presence of two secondary amine groups allows DMAPA to act as a potent base and a bidentate chelating ligand for various metal ions.[1] This dual functionality is key to its role in both catalysis and as a structural component in more complex molecules.

Industrial Synthesis of this compound

The primary industrial synthesis of DMAPA is a two-step process that leverages readily available feedstocks.[2][4] This method is efficient and has been optimized for continuous production, ensuring a reliable supply for research and manufacturing.

Step 1: Michael Addition of Dimethylamine to Acrylonitrile The synthesis begins with the Michael addition of dimethylamine (DMA) to acrylonitrile (ACN). This reaction forms the intermediate N,N-dimethylaminopropionitrile (DMAPN).[4] The reaction is highly efficient, often achieving near-quantitative conversion and selectivity.[2]

Step 2: Hydrogenation of N,N-dimethylaminopropionitrile The nitrile group of DMAPN is then reduced to a primary amine via catalytic hydrogenation. This is typically carried out using a Raney-Ni catalyst under pressure. The resulting primary amine is subsequently methylated in situ or in a separate step to yield the final this compound product.[2][4]

Workflow for Continuous Synthesis of this compound

Sources

- 1. benchchem.com [benchchem.com]

- 2. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 4. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling and Management of N,N'-Dimethyl-1,3-propanediamine

This guide provides a comprehensive overview of the safety protocols and handling precautions for N,N'-Dimethyl-1,3-propanediamine (DMAPA), a versatile aliphatic diamine used as an intermediate in the synthesis of surfactants, corrosion inhibitors, polyurethane catalysts, and pharmaceuticals.[1] Adherence to the following procedures is critical for ensuring the safety of laboratory personnel and the environment.

Chemical Identification and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct ammoniacal odor.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source(s) |

| CAS Number | 111-33-1 | [2][3] |

| Molecular Formula | C₅H₁₄N₂ | [1][2] |

| Molecular Weight | 102.18 g/mol | [1][2] |

| Boiling Point | 145 °C | [2][4] |

| Melting Point | -78.72 °C | [2] |

| Flash Point | 20 °C (closed cup) | [2][4] |

| Density | 0.817 g/mL at 25 °C | [2][4] |

| Solubility | Miscible in water | [1][5] |

Hazard Identification and GHS Classification

DMAPA is classified as a hazardous substance requiring stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary dangers.

-

GHS Classification:

-

Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[3][6]

-

Skin Corrosion/Irritation, Sub-category 1B (H314): Causes severe skin burns and eye damage.[3][6]

-

Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[2][3]

-

Acute Toxicity, Category 3, Dermal (H311): Toxic in contact with skin.[7]

-

Acute Toxicity, Category 4, Oral (H302): Harmful if swallowed.[7]

-

Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[7]

-

Signal Word: Danger[6]

Hazard Pictograms:

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.[6][8] Explosion-proof electrical and ventilating equipment is mandatory due to the low flash point.[6]

-

Static Discharge Prevention: Take precautionary measures against static discharge. All equipment used when handling the product must be grounded and bonded.[5][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the selection of PPE. The following represents the minimum required protection:

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][6]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) is necessary.[4][6]

Safe Handling and Storage Protocols

Handling

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mist.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6] "No smoking" policies must be strictly enforced in handling areas.[6][8]

-

Use only non-sparking tools.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

-

Keep away from heat and sources of ignition.

-

Store locked up.[6]

-

Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][5][9]

Emergency Procedures

Immediate and appropriate response to emergencies is critical to mitigating harm.

First Aid Measures

-

General Advice: Move the victim out of the danger area. First aiders should protect themselves. Show the safety data sheet to the attending physician.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[6][7]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or poison center.[6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][6]

-

Specific Hazards: The vapor is heavier than air and may travel along the ground, with a risk of flashback. Vapors may form explosive mixtures with air. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[2]

-

Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent skin contact.[6]

Accidental Release Measures

The following workflow outlines the logical steps for responding to a spill of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N -Dimethyl-1,3-propanediamine 97 111-33-1 [sigmaaldrich.com]

- 5. 1,3-PROPANEDIAMINE,N,N-DIMETHYL (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of N,N'-Dimethyl-1,3-propanediamine in Organic Solvents

Introduction

N,N'-Dimethyl-1,3-propanediamine (CAS No. 111-33-1), a diamine with the linear formula CH₃NHCH₂CH₂CH₂NHCH₃, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility in various applications is intrinsically linked to its solubility characteristics in different solvent systems. This guide provides an in-depth analysis of the solubility of this compound in a range of organic solvents, offering a foundational understanding for researchers, scientists, and professionals in drug development and chemical synthesis.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The key physicochemical properties of this compound that dictate its solubility are its polarity, hydrogen bonding capability, and molecular structure.

This compound is a polar molecule due to the presence of two amine functional groups. The nitrogen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. Furthermore, the presence of N-H bonds allows the molecule to act as a hydrogen bond donor. This dual capability for hydrogen bonding significantly influences its interaction with various solvents.

Solubility Profile of this compound

| Solvent Class | Representative Solvents | Observed/Expected Solubility |

| Polar Protic | Water | Fully Miscible[1][2][3][4] |

| Methanol, Ethanol | Highly Soluble[5] | |

| Polar Aprotic | Acetone, Ketones | Highly Soluble[5] |

| Esters | Highly Soluble[5] | |

| Acetonitrile | Expected to be Soluble | |

| Dimethylformamide (DMF) | Expected to be Soluble | |

| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | |

| Nonpolar | Hexane, Heptane | Expected to be Sparingly Soluble to Insoluble |

| Toluene, Benzene | Limited Miscibility[5] | |

| Chlorinated | Dichloromethane, Chloroform | Limited Miscibility[5] |

| Ethers | Diethyl Ether | Limited Miscibility[5] |

Discussion of Solubility Trends:

The high miscibility of this compound in polar protic solvents like water and alcohols can be attributed to the strong hydrogen bonding interactions between the amine groups of the solute and the hydroxyl groups of the solvents.[5]

In polar aprotic solvents such as acetone and esters, the solubility is still significant due to dipole-dipole interactions between the polar C=O group of the solvent and the polar N-H and C-N bonds of the diamine.[5]

The limited miscibility in nonpolar solvents like hexane and benzene is a direct consequence of the "like dissolves like" principle.[5] The weak van der Waals forces in these solvents are insufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions between the this compound molecules. Similarly, its miscibility with chlorinated solvents and diethyl ether is also reported to be limited.[5]

Experimental Determination of Solubility: A Validated Protocol

For novel solvent systems where solubility data is unavailable, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (purity >97%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and syringes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours. This allows the undissolved solute to settle, leaving a clear saturated supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette to avoid precipitation upon cooling.

-

Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The choice of dilution solvent should be one in which both the solute and the initial solvent are highly soluble.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated GC or UV-Vis spectrophotometer.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Intermolecular Interactions and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound exhibits a solubility profile that is highly dependent on the nature of the organic solvent. It is readily soluble in polar solvents, particularly those capable of hydrogen bonding, and shows limited miscibility in nonpolar and some less polar solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. A thorough understanding of these solubility characteristics is paramount for the effective utilization of this important chemical intermediate in research and industrial settings.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N,N-Dimethyl-1,3-propanediamine, 99%. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. Retrieved from [Link]

-

Wikipedia. (2023, June 28). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis-tris propane. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Organometallics. (2002). Solvent Miscibility and Viscosity Chart. Retrieved from [Link]

-

Stenutz. (n.d.). 1,3-bis(methylamino)propane. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Sheet1. Retrieved from [Link]

-

PubChem. (n.d.). Bis-tris propane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Retrieved from [Link]

Sources

Introduction: The Pivotal Role of Amine Catalysts in Polymer Chemistry

An In-Depth Technical Guide to the Catalytic Mechanism of N,N-Dimethyl-1,3-propanediamine

In the landscape of polymer science, particularly in the synthesis of polyurethanes and the curing of epoxy resins, catalysts are the unsung heroes that dictate reaction kinetics, network formation, and ultimately, the final material properties. Among these, aliphatic amines represent a critical class of catalysts and curing agents. This guide provides a deep dive into the mechanism of action of N,N-Dimethyl-1,3-propanediamine, a widely utilized amine in these applications.

A crucial point of clarification is the distinction between two closely related isomers:

-

N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1): A symmetrical diamine with two secondary amine groups.

-

N,N-Dimethyl-1,3-propanediamine (DMAPA) (CAS 109-55-7): An unsymmetrical diamine featuring one primary and one tertiary amine group.[1]

While structurally similar, the vast majority of industrial applications and mechanistic studies focus on DMAPA due to the distinct reactivity of its primary and tertiary amine functionalities.[1][2] Therefore, this guide will focus primarily on the well-documented mechanisms of DMAPA, while acknowledging the related reactivity of its N,N' isomer. DMAPA's utility stems from its dual role: it can act as a true catalyst, particularly through its tertiary amine group, and as a reactive chain extender or curing agent via its primary amine group.[2][3]

Part 1: Catalysis in Polyurethane Systems

Polyurethane chemistry is dominated by the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol to form a urethane linkage.[4] A critical side reaction, especially in foam production, is the reaction of isocyanate with water, which generates carbon dioxide gas for blowing.[4][5] Tertiary amine catalysts are instrumental in accelerating and balancing these two primary reactions.[6]

Core Catalytic Mechanisms of DMAPA

The tertiary amine moiety of DMAPA catalyzes the urethane reaction through two principal, often concurrent, mechanisms: General Base Catalysis and Nucleophilic Catalysis.

1. General Base Catalysis (The Polyol Activation Pathway)

In this mechanism, the tertiary amine acts as a Brønsted base. It abstracts a proton from the hydroxyl group of the polyol, increasing the polyol's nucleophilicity. This "activated" polyol anion can then more readily attack the electrophilic carbon of the isocyanate group. The catalyst is regenerated upon the final proton transfer to the nitrogen of the former isocyanate group.

Caption: General Base Catalysis pathway for urethane formation.

2. Nucleophilic Catalysis (The Isocyanate Activation Pathway)

Alternatively, the lone pair of electrons on the tertiary nitrogen atom can directly attack the electrophilic carbon of the isocyanate group. This forms a highly reactive, unstable zwitterionic intermediate. This activated complex is significantly more susceptible to attack by the polyol's hydroxyl group. The subsequent reaction with the polyol leads to the formation of the urethane linkage and the expulsion of the regenerated amine catalyst.

Caption: Nucleophilic Catalysis pathway for urethane formation.

Structure-Activity Relationship

The catalytic efficacy of any tertiary amine, including DMAPA, is governed by two key factors:

| Factor | Description | Impact on DMAPA's Activity |

| Basicity (pKa) | A measure of the amine's ability to donate its lone pair of electrons. Higher basicity generally leads to higher catalytic activity.[4][6] | DMAPA has a predicted pKa of around 10.86, indicating strong basicity and high catalytic potential.[1] |

| Steric Hindrance | The degree of crowding around the nitrogen atom. Less steric hindrance allows for easier access to the reactants (isocyanate and polyol).[4] | The methyl groups on the tertiary nitrogen offer moderate steric hindrance, balancing reactivity and selectivity. |

Furthermore, the primary amine group of DMAPA can react directly with isocyanate groups. This makes DMAPA a "reactive catalyst," as it becomes covalently incorporated into the final polymer backbone, which can reduce volatile organic compound (VOC) emissions and odor in the finished product.

Part 2: Mechanism as an Epoxy Curing Agent

DMAPA also functions as an effective curing agent (or hardener) for epoxy resins.[7][8] The curing process involves the ring-opening of the epoxide group by the nucleophilic amine groups, leading to the formation of a highly cross-linked, durable thermoset polymer network.

The Epoxy Curing Reaction

The mechanism proceeds in a stepwise fashion:

-

Initial Attack: The primary amine (-NH₂) of DMAPA, being a strong nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This opens the ring and forms a secondary amine and a hydroxyl group.

-

Chain Propagation: The newly formed secondary amine is also reactive and can attack another epoxide ring, creating a branch point in the polymer network.

-

Cross-linking: Since each DMAPA molecule has two reactive hydrogens on its primary amine and a third on the newly formed secondary amine, it can react with up to three epoxy groups, leading to extensive cross-linking.

-

Catalytic Role of the Tertiary Amine: The tertiary amine group in DMAPA can further catalyze the curing process. It can activate the epoxide ring, making it more susceptible to nucleophilic attack, or promote the reaction between the newly formed hydroxyl groups and other epoxy groups, especially at elevated temperatures.

Caption: Stepwise mechanism of epoxy resin curing using DMAPA.

Part 3: Experimental Analysis of Catalytic Activity

To validate the efficacy of DMAPA and understand its kinetics, a well-defined experimental protocol is essential. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose, as it allows for real-time monitoring of the key functional groups.

Protocol: Kinetic Analysis of Urethane Formation via In-situ FTIR

Objective: To determine the pseudo-first-order rate constant for the DMAPA-catalyzed reaction between phenyl isocyanate (a model isocyanate) and 1-butanol (a model polyol).

Materials & Equipment:

-

Reactants: Phenyl isocyanate (PhNCO), 1-butanol (BuOH), Anhydrous solvent (e.g., Toluene or Acetonitrile)

-

Catalyst: N,N-Dimethyl-1,3-propanediamine (DMAPA)

-

Equipment: FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell, temperature controller, magnetic stirrer, gas-tight syringes.

Methodology:

-

System Preparation:

-

Set up the reaction vessel connected to the in-situ FTIR probe. Ensure the system is inert by purging with dry nitrogen.

-

Bring the reaction vessel to the desired temperature (e.g., 50°C) using the temperature controller.

-

-

Background Spectrum:

-

Add the anhydrous solvent and the 1-butanol to the reaction vessel.

-

Allow the system to equilibrate and collect a background FTIR spectrum. This ensures that solvent and polyol absorbances are subtracted from subsequent measurements.

-

-

Reaction Initiation:

-

Inject the desired amount of DMAPA catalyst into the vessel and allow it to dissolve.

-

Initiate the reaction by injecting a stoichiometric amount of phenyl isocyanate. Start FTIR data acquisition immediately.

-

-

Data Acquisition:

-

Collect spectra at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant conversion (e.g., 1-2 hours).

-

Monitor the characteristic isocyanate (-NCO) stretching peak at approximately 2270 cm⁻¹. The area of this peak is directly proportional to the isocyanate concentration.

-

-

Data Analysis:

-

Calculate the integrated area of the -NCO peak for each time point.

-

Assuming the polyol is in large excess, the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the peak area (ln[A]) versus time (t).

-

The slope of this plot will be equal to the negative of the observed rate constant (-k_obs).

-

Repeat the experiment with varying catalyst concentrations to determine the catalytic order and the true rate constant.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine) - A Detailed Overview [blitchem.com]

- 4. l-i.co.uk [l-i.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 7. N,N-Dimethyl-1,3-propane Diamine DMAPA CAS 109-55-7 - BLi-T [blitchem.com]

- 8. haihangchem.com [haihangchem.com]

An In-depth Technical Guide to the Thermal Stability of N,N'-Dimethyl-1,3-propanediamine

This guide provides a comprehensive technical overview of the thermal stability of N,N'-Dimethyl-1,3-propanediamine (DMPA). It is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its behavior under thermal stress. This document synthesizes key physicochemical data, outlines experimental protocols for thermal analysis, discusses potential decomposition pathways, and offers best practices for safe handling and storage.

Introduction: Understanding the Importance of Thermal Stability

This compound (CAS No. 111-33-1) is a versatile aliphatic diamine with a wide range of applications in industrial and research settings. Its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, surfactants, and as a curing agent for epoxy resins underscores the importance of its chemical and physical properties. Among these, thermal stability is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures.

A thorough understanding of a compound's thermal stability is paramount for several reasons:

-

Process Safety: Uncontrolled decomposition can lead to runaway reactions, pressure buildup, and the release of hazardous materials.

-

Product Purity: Degradation can introduce impurities into a reaction mixture, affecting the yield and quality of the desired product.

-

Storage and Handling: Knowledge of decomposition temperatures and incompatible materials ensures safe storage and handling protocols.

-

Predictive Modeling: Thermal stability data is essential for developing accurate kinetic models of chemical processes.

This guide will delve into the methodologies used to assess the thermal stability of DMPA, interpret the resulting data, and provide actionable insights for its safe and effective use.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of DMPA is essential before exploring its thermal behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [1] |

| Molecular Weight | 102.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 145 °C (lit.) | [1][2] |

| Melting Point | -78.72 °C | [1] |

| Flash Point | 20 °C (closed cup) | [1][2] |

| Density | 0.817 g/mL at 25 °C (lit.) | [1][2] |

DMPA is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[3][4]

Experimental Assessment of Thermal Stability

The thermal stability of a compound is experimentally determined using various thermoanalytical techniques. The two primary methods for assessing the thermal stability of compounds like DMPA are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of decomposition.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate crucible, typically alumina or platinum, that is inert to the sample and its decomposition products.[4]

-

-

Sample Preparation:

-

Accurately weigh a small sample of DMPA (typically 5-10 mg) into the tared TGA crucible. For volatile liquids, a sealed pan with a pinhole lid may be necessary to prevent premature evaporation.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature where decomposition is complete (e.g., 500 °C).

-

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve), which corresponds to the point of the fastest mass loss.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh a small amount of DMPA (typically 2-5 mg) into a hermetically sealed aluminum pan. This is crucial for volatile liquids to prevent evaporation and ensure accurate measurements.

-

-

Experimental Parameters:

-

Atmosphere: Purge the sample chamber with an inert gas like nitrogen.

-

Temperature Program:

-

Cool the sample to a low temperature (e.g., -100 °C) to observe any glass transitions or melting points.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the peaks to determine the enthalpy of the transition (ΔH).

-

Thermal Decomposition of this compound: A Mechanistic Perspective

Under inert conditions, the thermal decomposition of aliphatic amines can proceed through several pathways, including:

-

C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond can generate alkyl and amino radicals, which can then participate in a variety of subsequent reactions.

-

C-C Bond Cleavage: At higher temperatures, cleavage of carbon-carbon bonds within the propyl chain can occur.

-

Dehydrogenation: The loss of hydrogen can lead to the formation of imines and enamines.

-

Cyclization and Elimination Reactions: For diamines like DMPA, intramolecular reactions can lead to the formation of cyclic products. For instance, studies on the thermal degradation of ethylenediamine (EDA) have shown that it can undergo intermolecular cyclization to form 2-imidazolidione.[3]

For DMPA, a plausible decomposition pathway could involve an initial C-N bond scission, followed by a series of radical-mediated reactions. The presence of methyl groups on the nitrogen atoms may influence the stability of the resulting radicals and the distribution of decomposition products.

To definitively identify the decomposition products, hyphenated techniques such as TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) would be necessary. TGA-FTIR allows for the real-time identification of evolved gases during the TGA experiment, providing insights into the decomposition mechanism. Pyrolysis-GC-MS involves the rapid heating of the sample to a specific temperature, followed by the separation and identification of the resulting fragments.

Safe Handling, Storage, and Incompatibilities

The thermal stability of a compound is intrinsically linked to its safe handling and storage. For this compound, the following precautions are essential:

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][3][4] Keep containers tightly closed to prevent the escape of flammable vapors.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Ground and bond containers when transferring material to prevent static discharge.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1] Reactions with these substances can be exothermic and potentially violent.

-

Hazardous Decomposition Products: Under fire conditions, DMPA is expected to produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its thermal properties. While specific, publicly available thermogravimetric and calorimetric data for this compound are limited, an understanding of its physicochemical properties and the known decomposition pathways of analogous aliphatic amines allows for a robust framework for its safe handling and application. The experimental protocols for TGA and DSC outlined in this guide provide a clear methodology for researchers to determine the precise thermal stability parameters of DMPA in their specific applications. Such empirical data is crucial for ensuring process safety, optimizing reaction conditions, and maintaining product quality. As with all reactive chemicals, a thorough understanding of its thermal behavior is not merely an academic exercise but a critical component of responsible scientific and industrial practice.

References

- This compound - Safety Data Sheet - ChemicalBook. (n.d.).

- Safety First: Handling and Storage of DMAPA - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- N,N′-Dimethyl-1,3-propanediamine SDS, 111-33-1 Safety Data Sheets - ECHEMI. (n.d.).

- N,N -Dimethyl-1,3-propanediamine 97 111-33-1 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025-06-12).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- 2 - SAFETY DATA SHEET. (2010-09-29).

- This compound | 111-33-1 - ChemicalBook. (2025-09-25).

- 109-55-7, N,N-Dimethyl-1,3-propanediamine Formula - ECHEMI. (n.d.).

-

N,N′-Dimethyl-1,3-propanediamine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

1,3-Propanediamine, N,N-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

1,3-Propanediamine, N,N-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | C5H14N2 | CID 66978 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chemical Properties of 1,3-Propanediamine, N,N-dimethyl- (CAS 109-55-7) - Cheméo. (n.d.). Retrieved January 4, 2026, from [Link]

-

1,3-Propanediamine, N,N-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

The Versatile Diamine: A Technical Guide to N,N'-Dimethyl-1,3-propanediamine in Organic Synthesis

Introduction: Beyond a Simple Building Block

N,N'-Dimethyl-1,3-propanediamine (DMAPA), a seemingly unassuming aliphatic diamine, stands as a cornerstone precursor in a multitude of organic syntheses, impacting industries from pharmaceuticals to high-performance polymers.[1][2] Its unique molecular architecture, featuring two secondary amine functionalities, bestows upon it a versatile reactivity profile that allows it to serve as a critical intermediate in the creation of a diverse array of complex molecules.[2] This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the causality behind its utility in various synthetic transformations, present detailed experimental protocols, and offer comparative insights into its performance.

Core Attributes of this compound: A Foundation for Synthesis

A thorough understanding of the physicochemical properties of this compound is paramount to its effective application in organic synthesis. This colorless to pale yellow liquid with a characteristic amine odor possesses a unique combination of attributes that dictate its reactivity and handling requirements.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [3] |

| Molecular Weight | 102.18 g/mol | [3] |

| CAS Number | 111-33-1 | [3] |

| Boiling Point | 145 °C (lit.) | |

| Melting Point | -78.72 °C | |

| Density | 0.817 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.438 (lit.) | |

| Flash Point | 20 °C (closed cup) | |

| Water Solubility | Soluble | [2] |

Safety and Handling: A Non-Negotiable Priority

This compound is a flammable and corrosive substance that requires careful handling in a well-ventilated area, away from ignition sources.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory to prevent skin and eye burns. In case of contact, immediate and thorough rinsing with water is crucial, followed by medical attention.

Industrial Synthesis of this compound: The Gateway to its Applications

The industrial production of this compound is a critical first step that enables its widespread use. The most prevalent method involves a two-step continuous process, which offers high efficiency and purity.[4][5][6][7][8][9]

Step 1: Michael Addition of Dimethylamine to Acrylonitrile

The synthesis commences with the Michael addition of dimethylamine to acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). This reaction is typically carried out in a fixed-bed reactor.[4][5][6]

Step 2: Catalytic Hydrogenation of DMAPN

The resulting DMAPN is then subjected to catalytic hydrogenation to yield this compound. This step is also performed in a continuous process using a fixed-bed reactor, commonly with a Raney-Ni catalyst.[4][5][6]

Caption: Industrial synthesis of this compound.

Applications in Polymer Chemistry: Building High-Performance Materials

This compound serves as a versatile precursor in the synthesis of various polymers, where its diamine functionality allows it to act as a chain extender, curing agent, or catalyst.

Polyurethane Synthesis: A Catalyst and Chain Extender

In the production of polyurethanes, this compound can function as both a catalyst and a chain extender.[10][11] As a catalyst, its tertiary amine groups accelerate the reaction between isocyanates and polyols, crucial for the formation of polyurethane foams.[10][11] As a chain extender, the secondary amine groups react with isocyanate groups to form urea linkages, contributing to the hard segments of polyurethane elastomers and enhancing their mechanical properties.[10][11][12][13]

Caption: Dual role of DMAPA in polyurethane synthesis.

Epoxy Resins: A Highly Effective Curing Agent

This compound is a widely used curing agent for epoxy resins.[14][15] The active hydrogen atoms on its secondary amine groups react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network. The choice of curing agent significantly impacts the final properties of the epoxy material, such as its glass transition temperature (Tg), tensile strength, and chemical resistance.

Below is a comparative table of the performance of this compound as a curing agent against other common amine-based curing agents.

| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| This compound | Aliphatic Diamine | ~100-120 | 60-80 | 3-5 |